Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
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Overview
Description
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furo[3,4-b]pyrrole ring system and a tert-butyl group. The racemic nature of the compound indicates that it consists of an equal mixture of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-b]pyrrole ring system and the introduction of the tert-butyl and amino groups. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3aR,6aS)-3,3-dimethyl-hexahydro-1H-furo[3,4-b]pyrrole
- Racemic-(3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride
Uniqueness
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is unique due to the presence of the tert-butyl group and the specific stereochemistry of the furo[3,4-b]pyrrole ring system. These features can influence its reactivity, binding interactions, and overall properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
DPIYNHZJLANOBC-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1COC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)N |
Origin of Product |
United States |
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